molecular formula C7H4INO5 B081793 4-Hydroxy-3-iodo-5-nitrobenzoic acid CAS No. 10463-17-9

4-Hydroxy-3-iodo-5-nitrobenzoic acid

Cat. No. B081793
CAS RN: 10463-17-9
M. Wt: 309.01 g/mol
InChI Key: OVNWFZWJHJVRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-iodo-5-nitrobenzoic acid (HINA) is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research due to its unique properties and potential applications. HINA is a highly reactive compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid is not fully understood. However, it is believed that 4-Hydroxy-3-iodo-5-nitrobenzoic acid exerts its biological effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatase 1B. This inhibition leads to the modulation of various signaling pathways, resulting in the biological effects observed.

Biochemical And Physiological Effects

4-Hydroxy-3-iodo-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has been studied for its potential anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hydroxy-3-iodo-5-nitrobenzoic acid in lab experiments is its high reactivity, which makes it a useful tool for studying various biological processes. However, 4-Hydroxy-3-iodo-5-nitrobenzoic acid is also highly toxic and must be handled with care. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 4-Hydroxy-3-iodo-5-nitrobenzoic acid. One area of research could involve the development of novel synthetic methods for 4-Hydroxy-3-iodo-5-nitrobenzoic acid that are more efficient and environmentally friendly. Another area of research could involve the investigation of 4-Hydroxy-3-iodo-5-nitrobenzoic acid's potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes. Additionally, further studies could be conducted to fully elucidate the mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid and its effects on various signaling pathways.

Synthesis Methods

4-Hydroxy-3-iodo-5-nitrobenzoic acid can be synthesized using various methods, including the reaction of 4-hydroxy-3-iodonitrobenzene with sodium hydroxide, followed by the addition of carbon dioxide. Another method involves the reaction of 4-hydroxy-3-iodonitrobenzene with potassium carbonate in the presence of copper powder. Both methods yield 4-Hydroxy-3-iodo-5-nitrobenzoic acid as a yellow powder.

Scientific Research Applications

4-Hydroxy-3-iodo-5-nitrobenzoic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.

properties

CAS RN

10463-17-9

Product Name

4-Hydroxy-3-iodo-5-nitrobenzoic acid

Molecular Formula

C7H4INO5

Molecular Weight

309.01 g/mol

IUPAC Name

4-hydroxy-3-iodo-5-nitrobenzoic acid

InChI

InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI Key

OVNWFZWJHJVRGG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

synonyms

4-HYDROXY-3-IODO-5-NITROBENZOIC ACID

Origin of Product

United States

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